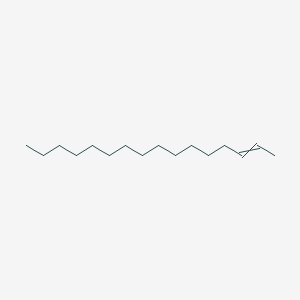
2-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecene can be synthesized through various methods. One common approach involves the alkylation of 1-pentadecene with a methylating agent under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl-pentadec-1-ene may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as 1-pentadecene and the methylating agent, are fed into the reactor, where they undergo the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain high-purity methyl-pentadec-1-ene.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of the double bond in methyl-pentadec-1-ene can yield the corresponding alkane.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is used for hydrogenation.
Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: The corresponding alkane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-Hexadecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on methyl-pentadec-1-ene derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of methyl-pentadec-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the double bond in the compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final products. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The methyl group can also participate in substitution reactions, where it is replaced by other functional groups.
Comparison with Similar Compounds
2-Hexadecene can be compared with other long-chain alkenes, such as:
1-Pentadecene: Similar in structure but lacks the methyl group.
2-Methylhexadec-1-ene: Has an additional carbon in the chain.
2-Methylundec-1-ene: Shorter chain length.
Properties
CAS No. |
26741-29-7 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3 |
InChI Key |
YITMLDIGEJSENC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















